molecular formula C8H4I2N2O2 B3327158 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol CAS No. 31822-08-9

2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol

Cat. No. B3327158
CAS RN: 31822-08-9
M. Wt: 413.94 g/mol
InChI Key: NJSGIPCGJMOEQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which is a key component of the compound , has been extensively studied . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol comprises an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. This structure is further substituted with iodine and a phenolic group.

Scientific Research Applications

Anticancer Activity

1,3,4-Oxadiazole derivatives have shown promising effects as anticancer agents . They have been found to exhibit anti-proliferative action against various cancer cell lines, including liver (HepG2), colorectal (SW1116), cervical (HELA), and stomach cancer cells (BGC823) . They have also been found to inhibit specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Antibacterial Activity

Many oxadiazole derivatives, including those containing a 1,3,4-oxadiazole ring, have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Antiviral Activity

1,3,4-Oxadiazole derivatives have also been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral medications.

Antifungal Activity

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This suggests that they could be used in agriculture to protect plants from various types of fungi.

Anti-Inflammatory and Analgesic Properties

Many oxadiazole derivatives have been found to exhibit anti-inflammatory and analgesic properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory medications.

Antioxidant Properties

Oxadiazole derivatives have been found to exhibit antioxidant properties . This suggests that they could be used in the development of new antioxidant supplements or medications.

Blood Pressure Lowering Properties

Some oxadiazole derivatives have been found to lower blood pressure . This suggests that they could be used in the development of new medications for the treatment of hypertension.

Anticonvulsant Properties

Oxadiazole derivatives have also been found to exhibit anticonvulsant properties . This suggests that they could be used in the development of new medications for the treatment of epilepsy and other seizure disorders.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives, a key component of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol, has been studied in the context of their anticancer potential . They have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The future directions of research on 1,3,4-oxadiazol derivatives, a key component of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol, are promising . They have shown potential in the development of novel anticancer drugs . The focus of future research could be on the structural modifications of these compounds to ensure high cytotoxicity towards malignant cells .

properties

IUPAC Name

2,4-diiodo-6-(1,3,4-oxadiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I2N2O2/c9-4-1-5(7(13)6(10)2-4)8-12-11-3-14-8/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSGIPCGJMOEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=NN=CO2)O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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